molecular formula C12H16N2O4S B8323185 2-[3-(2-Oxo-1-imidazolidinyl)phenyl]ethyl methanesulfonate

2-[3-(2-Oxo-1-imidazolidinyl)phenyl]ethyl methanesulfonate

Cat. No. B8323185
M. Wt: 284.33 g/mol
InChI Key: XQVVUPRFCRCTAO-UHFFFAOYSA-N
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Patent
US07732600B2

Procedure details

Alternatively, 1-[3-(2-hydroxyethyl)phenyl]-2-imidazolidinone was suspended in acetonitrile (5 vol) at room temperature and under nitrogen. Triethylamine (1 vol) was added dropwise over 15 minutes. The mixture was cooled to 0° C. and methanesulfonyl chloride (0.73 vol) was added over 30 minutes. The reaction mixture was stirred at room temperature for 2 hours, then diluted with ethyl acetate (10 vol). The mixture was washed with a saturated solution of ammonium chloride (2×3 vol), followed by water-brine 1:1 (2×3 vol). The organic phase was concentrated to 5 vol, ethyl acetate (5 vol) was added and the solution was evaporated to dryness, yielding the title compound as a cream-coloured solid (yield: 90% th).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
90%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]1[CH:5]=[C:6]([N:10]2[CH2:14][CH2:13][NH:12][C:11]2=[O:15])[CH:7]=[CH:8][CH:9]=1.C(N(CC)CC)C.[CH3:23][S:24](Cl)(=[O:26])=[O:25]>C(#N)C.C(OCC)(=O)C>[CH3:23][S:24]([O:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N:10]2[CH2:14][CH2:13][NH:12][C:11]2=[O:15])[CH:5]=1)(=[O:26])=[O:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC=1C=C(C=CC1)N1C(NCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with a saturated solution of ammonium chloride (2×3 vol)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated to 5 vol, ethyl acetate (5 vol)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CS(=O)(=O)OCCC1=CC(=CC=C1)N1C(NCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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